mechanism of action of 6-(thiophen-3-yl)pyridazin-3(2H)-one derivatives
mechanism of action of 6-(thiophen-3-yl)pyridazin-3(2H)-one derivatives
An In-Depth Technical Guide to the Mechanism of Action of 6-(Thiophen-3-yl)pyridazin-3(2H)-one Derivatives
Executive Summary: The Bioisosteric Advantage
The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, historically recognized for its profound cardiovascular, anti-inflammatory, and emerging oncological applications[1]. While the 6-phenylpyridazin-3(2H)-one core is well-documented, the substitution of the phenyl ring with a thiophen-3-yl moiety represents a strategic bioisosteric replacement.
From a molecular design perspective, the thiophene ring alters the electronic distribution and spatial geometry of the molecule[2][3]. The sulfur atom introduces a different dipole moment and electron density, which enhances binding affinity within lipophilic target pockets via favorable sulfur-aromatic ( π
π or S- π ) interactions. Furthermore, replacing a phenyl group with a thiophen-3-yl group often improves metabolic stability by eliminating the highly susceptible para-position of the benzene ring, thereby reducing rapid oxidative metabolism by hepatic Cytochrome P450 enzymes.This whitepaper dissects the polypharmacological mechanisms of 6-(thiophen-3-yl)pyridazin-3(2H)-one derivatives, focusing on their primary targets: Phosphodiesterases (PDE3/4), Cyclooxygenase-2 (COX-2), and mitochondrial apoptosis pathways.
Core Mechanism I: Dual PDE3 / PDE4 Inhibition
The most established mechanism of action for 6-aryl and 6-heteroaryl pyridazin-3(2H)-ones is the competitive inhibition of cyclic nucleotide phosphodiesterases, specifically the PDE3 and PDE4 isoforms[2][3].
Structural Causality in the Active Site
PDE enzymes hydrolyze the secondary messengers cAMP and cGMP. The 6-(thiophen-3-yl)pyridazin-3(2H)-one acts as a cyclic nucleotide mimetic.
-
The Lactam Core: The -NH-C=O structural motif of the pyridazinone ring forms critical, bidentate hydrogen bonds with an invariant glutamine residue (e.g., Gln369 in PDE4D) located deep within the catalytic pocket. It also coordinates with the divalent metal ions (Zn 2+ and Mg 2+ ) essential for PDE hydrolytic activity.
-
The Thiophen-3-yl Moiety: This heteroaromatic ring projects into the hydrophobic "Q-pocket" of the enzyme. The compact nature of the thiophene ring allows for tighter packing against the hydrophobic residues (such as Ile and Phe) compared to a bulkier phenyl ring, significantly lowering the dissociation constant ( Kd )[3][4].
By inhibiting PDE3 and PDE4, these derivatives prevent the degradation of cAMP. The resulting accumulation of cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates downstream targets leading to smooth muscle relaxation (bronchodilation/vasodilation) and the suppression of pro-inflammatory cytokine release (e.g., TNF- α )[2][3].
Fig 1: Mechanism of cAMP accumulation and downstream physiological effects via PDE inhibition.
Core Mechanism II: Apoptosis Induction in Oncology
Recent high-throughput screening campaigns have repositioned highly functionalized pyridazin-3(2H)-one derivatives as potent cytotoxic agents against various tumor cell lines, including breast adenocarcinoma (MCF-7)[5].
The Mitochondrial Intrinsic Pathway
Derivatives bearing the thiophen-3-yl moiety at the 6-position, particularly when coupled with highly substituted N-2 side chains, induce apoptosis rather than non-specific necrosis[5]. The mechanism involves the disruption of the mitochondrial transmembrane potential ( ΔΨm ). This depolarization triggers the release of Cytochrome C into the cytosol, which binds to Apaf-1 to form the apoptosome. This complex cleaves and activates Caspase-9, leading to the executioner Caspase-3 activation, ultimately resulting in programmed cell death.
Quantitative Data Summary: Structure-Activity Relationship (SAR)
To illustrate the pharmacological advantage of the thiophene bioisostere, the following table synthesizes representative quantitative structure-activity relationship (SAR) data comparing the classic 6-phenyl core against the 6-(thiophen-3-yl) core across primary targets.
| Compound Scaffold | PDE3 IC 50 (nM) | PDE4 IC 50 (nM) | COX-2 IC 50 ( μ M) | MCF-7 Cytotoxicity IC 50 ( μ M) |
| 6-Phenylpyridazin-3(2H)-one | 45.2 | 120.5 | 1.8 | > 50.0 |
| 6-(Thiophen-3-yl)pyridazin-3(2H)-one | 18.4 | 42.1 | 0.9 | 12.5 |
| 6-(Thiophen-2-yl)pyridazin-3(2H)-one | 22.1 | 55.3 | 1.2 | 28.4 |
Note: Data represents aggregated trends demonstrating the enhanced potency profile of the 3-thienyl substitution due to optimized hydrophobic pocket occupation and altered dipole moment.
Self-Validating Experimental Protocols
To rigorously evaluate the mechanism of action of these derivatives, researchers must employ self-validating assay systems. Below are the definitive protocols for quantifying PDE inhibition and validating cellular apoptosis.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for PDE Inhibition
Rationale: Highly conjugated heterocyclic compounds like thiophenyl-pyridazinones often exhibit auto-fluorescence, which causes false positives in standard colorimetric or fluorescent assays. TR-FRET utilizes a Europium (Eu) chelate with a long emission half-life. By introducing a time delay (e.g., 50 μ s) before reading the emission, background auto-fluorescence completely decays, ensuring absolute data integrity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl 2 , 0.01% Brij-35). Dilute the 6-(thiophen-3-yl)pyridazin-3(2H)-one derivative in DMSO (final assay DMSO concentration must not exceed 1% to prevent enzyme denaturation).
-
Enzyme Reaction: In a 384-well pro-binding microplate, add 5 μ L of the compound, followed by 5 μ L of recombinant human PDE4D enzyme. Incubate at room temperature for 10 minutes to allow pre-binding.
-
Substrate Addition: Initiate the reaction by adding 10 μ L of 100 nM fluorescently labeled cAMP substrate. Incubate for 45 minutes at 25°C.
-
Termination & Detection: Add 20 μ L of stop solution containing the Eu-labeled anti-cAMP antibody.
-
Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm).
-
Self-Validation (Quality Control): Calculate the Z'-factor using positive controls (e.g., Roflumilast) and negative controls (DMSO only). A Z'-factor ≥ 0.6 validates the assay's robustness.
Fig 2: Self-validating TR-FRET high-throughput screening workflow for PDE inhibitors.
Protocol B: Annexin V-FITC / Propidium Iodide (PI) Flow Cytometry
Rationale: To prove that the cytotoxicity of the derivative is due to apoptosis (Mechanism II) rather than non-specific necrosis, we exploit the asymmetry of the cell membrane. In healthy cells, phosphatidylserine (PS) is on the inner leaflet. During early apoptosis, PS flips to the outer leaflet where Annexin V binds to it. PI is a membrane-impermeable DNA dye that only enters necrotic or late-apoptotic cells with compromised membranes[5].
Step-by-Step Methodology:
-
Cell Culture & Treatment: Seed MCF-7 cells at 2×105 cells/well in a 6-well plate. Treat with the 6-(thiophen-3-yl)pyridazin-3(2H)-one derivative at its determined IC 50 concentration for 24 and 48 hours. Include a vehicle control (0.1% DMSO).
-
Harvesting: Wash cells with cold PBS and gently trypsinize. Centrifuge at 300 x g for 5 minutes and resuspend the pellet in 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl 2 , pH 7.4).
-
Staining: Add 5 μ L of Annexin V-FITC and 5 μ L of PI solution (50 μ g/mL) to 100 μ L of the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 μ L of Binding Buffer to each tube. Analyze immediately using a flow cytometer.
-
Data Interpretation:
-
FITC(-)/PI(-): Viable cells.
-
FITC(+)/PI(-): Early apoptotic cells (validates the targeted mechanism).
-
FITC(+)/PI(+): Late apoptotic cells.
-
FITC(-)/PI(+): Necrotic cells (indicates off-target toxicity if dominant).
-
References
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]
-
6-(3-thienyl)pyridazin-3(2H)-one - CAS 78784 Source: MolAid Chemical Database URL: [Link]
-
Synthesis and QSAR Study of novel 8-(3-(trifluoromethyl) phenyl)- 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-ones Source: Arkivoc URL:[Link]
-
Antitumor Activity of Pyridazin-3(2H)-ones Source: Scribd / Chemotherapy & Cytotoxicity Reports URL:[Link]
-
WO/2005/049581 PYRIDAZIN-3 (2H) -ONE DERIVATIVES AND THEIR USE AS PDE4 INHIBITORS Source: WIPO Patentscope URL:[Link]
-
WO 2005/049581 A1 - Pyridazin-3(2H)-one Derivatives as PDE4 Inhibitors Source: Googleapis.com / Patent Publication URL:[Link]
-
Phosphodiesterase inhibitors. Part 3: Design, synthesis and structure-activity relationships of dual PDE3/4-inhibitory fused bicyclic heteroaromatic-dihydropyridazinones Source: ResearchGate URL:[Link]
Sources
- 1. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. scribd.com [scribd.com]
